molecular formula C14H14N2O2S B2781742 1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea CAS No. 2097893-44-0

1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea

Cat. No. B2781742
M. Wt: 274.34
InChI Key: JGYRTADNHCIMET-UHFFFAOYSA-N
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Description

The compound “1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea” is a synthetic derivative designed as a ligand for histaminergic receptors (H3R), and also acts as a ligand for dopaminergic receptors, mainly D2R and D3R . It is part of a set of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines (LINS01 series) that have been evaluated for their affinity and selectivity for these receptors .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as the compound , involves novel methods for constructing benzofuran rings. These methods include a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also contains a thiophen-2-yl group and a urea group.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic methodologies for related benzofuran and thiophene derivatives demonstrate the compound's utility in organic synthesis. For instance, Nammalwar et al. (2010) describe the synthesis of a compound with anticancer activity through a benzothiopyran derivative, highlighting the potential for developing therapeutics targeting kidney cancer without significant toxicity in animal studies (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010). Additionally, Shankar et al. (2017) synthesized novel benzofuran-thiazol-urea derivatives, showing promising antimicrobial activity and cytotoxicity against cervical cancer cell lines, emphasizing the compound's versatility in creating potent bioactive molecules (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).

Biological Activity

Research into the biological activity of structurally related compounds indicates potential therapeutic applications. For example, studies on benzofuranylthiazole hybrids reveal dual acetylcholinesterase and butyrylcholinesterase inhibitory activity, suggesting potential as multitasking agents in Alzheimer's disease treatment (Kurt, Gazioğlu, Basile, Sonmez, Ginex, Kuçukislamoglu, & Guccione, 2015).

Material Science Applications

In material science, the cohesive energy densities of benzofuran-thiophene derivatives were studied, indicating their solubility properties and potential for device optimization in the field of energy materials. Walker et al. (2011) explored this in the context of improving power conversion efficiencies, showcasing the compound's relevance in developing advanced materials (Walker, Tamayo, Duong, Dang, Kim, Granstrom, & Nguyen, 2011).

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-14(16-13-6-3-7-19-13)15-8-10-9-18-12-5-2-1-4-11(10)12/h1-7,10H,8-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYRTADNHCIMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea

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